molecular formula C19H19ClFNO B1343381 3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone CAS No. 898793-44-7

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

Cat. No. B1343381
M. Wt: 331.8 g/mol
InChI Key: URLDALNFFCKOIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The papers describe different synthetic routes for related compounds. For example, a one-pot synthesis of a chloro-difluoromethoxy benzophenone derivative is reported, which involves fluorination and a Friedel–Crafts reaction . Another paper discusses the synthesis of a side product in the creation of a new anti-tuberculosis drug, which includes a piperidinyl methanone structure . Additionally, the synthesis of benzisoxazole derivatives with piperidine moieties is described, which could be relevant to the synthesis of the compound . These methods could potentially be adapted to synthesize "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone" by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies provide detailed information on the molecular conformations and the types of intermolecular interactions that can stabilize these molecules. For instance, the piperidine and morpholine rings are found to adopt chair conformations, which is a common feature for such heterocycles .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone." However, they do discuss the reactivity of similar compounds. For example, the reactivity of tetrachloro-1,2-benzoquinone with various substrates, including piperidine, is explored, leading to the formation of heterocyclic compounds . These reactions could give insights into the potential reactivity of the benzophenone compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone" are not directly reported, the properties of structurally similar compounds can be inferred. Benzophenones generally have high melting points and are crystalline in nature . The presence of fluorine atoms can influence the acidity and stability of the compound, as well as its potential interactions with biological targets . The piperidine moiety can contribute to the basicity of the compound and its solubility in organic solvents .

Scientific Research Applications

Synthesis and Antiproliferative Activity

A study focused on the synthesis of benzophenone derivatives possessing a pyridine nucleus and evaluated their antiproliferative activity against DLA cells in vitro and in vivo. Compounds with fluoro and chloro substituents exhibited significant activity, suggesting their potential in cancer treatment through the activation of caspase-activated DNase mediated nuclear fragmentation (Al‐Ghorbani et al., 2016).

Fluorinated Benzophenone Derivatives for Alzheimer's Disease

Research on fluorinated benzophenone derivatives aimed at developing multipotent agents against β-secretase and acetylcholinesterase for Alzheimer's disease treatment highlighted compounds with balanced micromolar potency against selected targets. One compound, in particular, showed no toxic effects and was identified as a promising lead for anti-AD drug candidates (Belluti et al., 2014).

Sulfonated Poly(p-phenylene) Derivatives

A study synthesized high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes, demonstrating their organosolubility, thermal stability, and potential for high proton conductivity, indicating applications in fuel cell technologies (Ghassemi & Mcgrath, 2004).

Tumor Growth Inhibition and Angiogenesis

Research on novel synthetic benzophenone analogs explored their angiopreventive and tumor inhibition activities, suggesting that certain compounds significantly inhibited tumor growth through effects on neovessel formation and apoptosis, indicating potential in cancer therapy (Mohammed & Khanum, 2018).

Safety And Hazards

While the specific safety data sheet for 3-Chloro-5-fluoro-3’-piperidinomethyl benzophenone was not found, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid ingestion and inhalation when handling similar compounds .

properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLDALNFFCKOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643158
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

CAS RN

898793-44-7
Record name (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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